molecular formula C13H24O3 B8154296 8-(Tetrahydro-2h-pyran-2-yloxy)octanal CAS No. 57221-80-4

8-(Tetrahydro-2h-pyran-2-yloxy)octanal

Cat. No.: B8154296
CAS No.: 57221-80-4
M. Wt: 228.33 g/mol
InChI Key: MVETXUGZTFNQCT-UHFFFAOYSA-N
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Description

8-(Tetrahydro-2h-pyran-2-yloxy)octanal is an organic compound characterized by the presence of a tetrahydropyran ring attached to an octanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Tetrahydro-2h-pyran-2-yloxy)octanal typically involves the protection of an alcohol group using a tetrahydropyranyl (THP) group. A common synthetic route includes the following steps:

    Protection of Alcohol: The starting alcohol is reacted with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.

    Oxidation: The protected alcohol is then oxidized to form the corresponding aldehyde, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 8-(Tetrahydro-2h-pyran-2-yloxy)octanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to form the corresponding alcohol.

    Substitution: The tetrahydropyranyl group can be removed under acidic conditions to regenerate the free alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), are used to remove the tetrahydropyranyl group.

Major Products:

    Oxidation: 8-(Tetrahydro-2h-pyran-2-yloxy)octanoic acid.

    Reduction: 8-(Tetrahydro-2h-pyran-2-yloxy)octanol.

    Substitution: Octanal and tetrahydropyran.

Scientific Research Applications

8-(Tetrahydro-2h-pyran-2-yloxy)octanal has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic properties.

    Biological Studies: It serves as a model compound in studies of aldehyde reactivity and protection strategies.

    Industrial Applications: Used in the production of fragrances and flavoring agents due to its aldehyde functionality.

Mechanism of Action

The mechanism of action of 8-(Tetrahydro-2h-pyran-2-yloxy)octanal in chemical reactions involves the reactivity of the aldehyde group and the stability provided by the tetrahydropyranyl protecting group. The tetrahydropyranyl group protects the alcohol functionality during reactions, allowing selective transformations at the aldehyde site. Upon deprotection, the free alcohol can participate in further reactions.

Comparison with Similar Compounds

    8-(Tetrahydro-2h-pyran-2-yloxy)octanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    8-(Tetrahydro-2h-pyran-2-yloxy)octanol: The reduced form of the aldehyde.

    Octanal: The unprotected form of the aldehyde.

Uniqueness: 8-(Tetrahydro-2h-pyran-2-yloxy)octanal is unique due to the presence of the tetrahydropyranyl protecting group, which provides stability and selectivity in synthetic applications. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

8-(oxan-2-yloxy)octanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h10,13H,1-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVETXUGZTFNQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972678
Record name 8-[(Oxan-2-yl)oxy]octanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57221-80-4
Record name Octanal, 8-((tetrahydro-2H-pyran-2-yl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057221804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[(Oxan-2-yl)oxy]octanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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